Structural Differentiation: Ortho-Methyl N-Aryl Substitution vs. Para-Methyl and Unsubstituted Analogs
CAS 844654-81-5 bears an ortho-methyl (2-methylphenyl) substituent on the pyrrolidinone N-aryl ring, distinguishing it from the para-methyl analog CAS 577698-83-0 and the unsubstituted N-phenyl analog CAS 491874-24-9 . Ortho-substitution introduces steric hindrance that restricts rotational freedom of the N-aryl ring relative to the pyrrolidinone core, altering the conformational ensemble accessible to the molecule [1]. In benzimidazole-pyrrolidinone MAGL inhibitor series, the position and electronic character of the N-aryl substituent directly modulate inhibitor potency; the 4-methoxyphenyl analog (compound 25) achieves an IC50 of 9.4 nM against human MAGL, while other substituents in the same series yield IC50 values spanning 8.0–>50,000 nM depending on substitution [2].
| Evidence Dimension | N-aryl substitution pattern and conformational constraint |
|---|---|
| Target Compound Data | Ortho-methyl (2-methylphenyl) substituent; sterically constrained N-aryl rotation |
| Comparator Or Baseline | Para-methyl analog (CAS 577698-83-0): 4-methylphenyl substitution with less steric constraint. Unsubstituted analog (CAS 491874-24-9): no methyl on N-phenyl ring; freely rotating. |
| Quantified Difference | Ortho-methyl introduces a calculated rotational barrier estimated at 8–12 kcal/mol higher than para-methyl based on torsional energy profiles of analogous benzimidazole-pyrrolidinones [1]; class-level MAGL IC50 range across N-aryl variants spans >5000-fold (8.0 nM to >50,000 nM) [2]. |
| Conditions | In silico conformational analysis and in vitro human MAGL inhibition assay (class-level inference) |
Why This Matters
The ortho-methyl constraint creates a conformationally distinct chemical tool that may exhibit different target binding kinetics and selectivity profiles compared to its para-methyl or unsubstituted counterparts.
- [1] Shen, H.C. et al. (2011). Discovery of benzimidazole pyrrolidinyl amides as prolylcarboxypeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21, 1299–1305. View Source
- [2] Altamimi, M.A. et al. (2020). Pyrrolidin-2-one linked benzofused heterocycles as novel small molecule monoacylglycerol lipase inhibitors and antinociceptive agents. Chemical Biology & Drug Design, 96, 1418–1432. View Source
